Megestrol-Acetat

Übersicht

Beschreibung

Megestrolacetat ist ein synthetisches Gestagen, eine Art von Medikament, das die Wirkungen des natürlichen Hormons Progesteron nachahmt. Es wird in erster Linie als Appetitanreger zur Behandlung von Schwundsyndromen wie Kachexie eingesetzt, insbesondere bei Patienten mit Krebs oder erworbenem Immundefizienz-Syndrom (AIDS). Zusätzlich wird Megestrolacetat zur Behandlung von Brustkrebs und Gebärmutterkrebs eingesetzt und wurde in Formulierungen für die Empfängnisverhütung verwendet .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Megestrolacetat beinhaltet typischerweise die Verwendung von 6-Ketongruppe 17α-Acetoxylgruppen Progesteron als Ausgangsmaterial. Dieses Rohmaterial wird in einem organischen Lösungsmittel gelöst und in Gegenwart von Triethylorthoformiat wird durch eine katalytische Reaktion mit Glykolsäure eine Doppel-Betamethason-Ketalstruktur erhalten. Dieser Zwischenprodukt wird dann einer Grignard-Reaktion mit RMgBr unterzogen, gefolgt von einer Hydrolyse unter stark sauren Bedingungen, was zum Rohprodukt von Megestrolacetat führt. Das Rohprodukt wird dann durch Entfärbung mit Aktivkohle und Umkristallisation gereinigt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Megestrolacetat folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Das Verfahren beinhaltet das Recycling von Lösungsmitteln, um die wirtschaftliche und ökologische Nachhaltigkeit zu verbessern. Die Gesamtausbeute und Reinheit des Produkts werden durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte verbessert .

Wissenschaftliche Forschungsanwendungen

Megestrolacetat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation.

Medizin: Wird in großem Umfang zur Behandlung des Anorexie-Kachexie-Syndroms bei Patienten mit Krebs und AIDS eingesetzt. .

5. Wirkmechanismus

Der genaue Mechanismus, durch den Megestrolacetat seine Wirkungen ausübt, ist nicht vollständig geklärt. Es wird angenommen, dass mehrere Pfade beteiligt sind:

Gestagenaktivität: Megestrolacetat wirkt als Agonist des Progesteronrezeptors, was zur Unterdrückung des luteinisierenden Hormons und zur Hemmung der Hypophysenfunktion führt.

Antitumoraktivität: Megestrolacetat kann Antitumorwirkungen ausüben, indem es das Wachstum von hormonsensitiven Krebszellen hemmt.

Wirkmechanismus

Target of Action

Megestrol acetate is a synthetic progestin . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has the same physiological effects as natural progesterone .

Mode of Action

Megestrol acetate interacts with its target, the progesterone receptor, and induces secretory changes in the endometrium, increases basal body temperature, inhibits pituitary function, and produces withdrawal bleeding in the presence of estrogen . Despite its weak intrinsic activity at the androgen receptor, at clinical doses in humans, megestrol acetate ishave, for all intents and purposes, purely as an antiandrogen .

Biochemical Pathways

The mechanism of action of megestrol acetate is believed to involve stimulation of appetite by both direct and indirect pathways and antagonism of the metabolic effects of the principal catabolic cytokines . It also induces CYP3A4 through the activation of human pregnane x receptor (hPXR), a ligand-activated transcription factor that plays a role in drug metabolism and transport .

Pharmacokinetics

Megestrol acetate is administered orally . It has a bioavailability of 100% , and is metabolized in the liver through hydroxylation, reduction, and conjugation . The elimination half-life ranges from 13 to 105 hours, with a mean of 34 hours . It is excreted in urine (57-78%) and feces (8-30%) .

Result of Action

Megestrol acetate inhibits the growth of HepG2 cells grown in vitro and in vivo . It has been shown to inhibit the growth of HepG2 cells in vitro in dose- and time-dependent manners . Apoptosis following G1 arrest was observed in megestrol acetate-treated cells and may be a mechanism through which megestrol acetate inhibits HepG2 cells .

Action Environment

The bioavailability of megestrol acetate directly affects its efficacy and safety . The conventional suspension of megestrol acetate contains micronized megestrol acetate, which was recently discovered to have a disadvantage of decreasing bioavailability when taken in a fasting state . Therefore, the patient’s nutritional status can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Megestrol acetate interacts with several biomolecules, including enzymes, proteins, and receptors. It primarily binds to progesterone receptors, exerting its progestogenic effects . Additionally, it has weak partial androgenic and glucocorticoid activities . The compound’s interaction with these receptors leads to changes in gene expression and cellular responses, influencing various biochemical pathways .

Cellular Effects

Megestrol acetate affects various cell types and cellular processes. It induces secretory changes in the endometrium, increases basal body temperature, and inhibits pituitary function . It also influences cell signaling pathways, gene expression, and cellular metabolism by mimicking progesterone’s effects . These actions contribute to its therapeutic effects in cancer treatment and appetite stimulation .

Molecular Mechanism

At the molecular level, megestrol acetate binds to nuclear progesterone receptors, forming a ligand-receptor complex that translocates to the nucleus . This complex binds to specific DNA sequences, promoting the expression of target genes . The compound’s antineoplastic effects are mediated through its interaction with steroid hormones and direct cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of megestrol acetate change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that megestrol acetate can have sustained effects on cellular function, including prolonged appetite stimulation and tumor growth inhibition .

Dosage Effects in Animal Models

The effects of megestrol acetate vary with different dosages in animal models. At low doses, it can stimulate appetite and induce weight gain . At high doses, it may cause adverse effects such as adrenal suppression, diabetes mellitus, and reproductive toxicity . These effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Megestrol acetate is metabolized primarily in the liver through hydroxylation, reduction, and conjugation . It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s metabolic pathways are crucial for its bioavailability and therapeutic efficacy .

Transport and Distribution

Megestrol acetate is transported and distributed within cells and tissues through binding to plasma proteins, primarily albumin . It does not bind significantly to sex hormone-binding globulin or corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

Megestrol acetate’s subcellular localization is primarily within the nucleus, where it exerts its effects on gene expression . The compound’s targeting to the nucleus is facilitated by its binding to progesterone receptors, which contain nuclear localization signals . This localization is essential for its biological activity and therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of megestrol acetate typically involves the use of 6-ketone group 17α-acetoxyl groups progesterone as the starting material. This raw material is dissolved in an organic solvent, and in the presence of triethyl orthoformate, a double betamethasone ketal structure is obtained through a catalytic reaction with glycol acid. This intermediate is then subjected to a Grignard reaction with RMgBr, followed by hydrolysis under strong acidic conditions, resulting in the crude product of megestrol acetate. The crude product is then purified through decolorization with activated carbon and recrystallization to obtain the final product .

Industrial Production Methods: The industrial production of megestrol acetate follows a similar synthetic route but is optimized for large-scale production. The process involves the recycling of solvents to enhance economic and environmental sustainability. The overall yield and purity of the product are improved through careful control of reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Megestrolacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Reduktion von Ketongruppen zu Hydroxylgruppen.

Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Chromtrioxid (CrO3) oder Kaliumpermanganat (KMnO4) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nukleophile (z. B. Amine, Thiole).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Megestrolacetat zu Ketonderivaten führen, während die Reduktion Hydroxylderivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Megestrolacetat ist unter den Gestagenen aufgrund seiner spezifischen chemischen Struktur und pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Medroxyprogesteron: Ein weiteres synthetisches Gestagen, das in der Hormontherapie und Empfängnisverhütung eingesetzt wird.

Norethindron: Ein synthetisches Gestagen, das in Antibabypillen und der Hormonersatztherapie eingesetzt wird.

Im Vergleich zu diesen Verbindungen hat Megestrolacetat eine höhere Potenz als Appetitanreger und wird häufiger zur Behandlung von Kachexie und krebsbedingten Erkrankungen eingesetzt .

Eigenschaften

IUPAC Name |

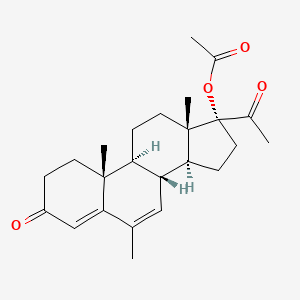

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040683 | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

595-33-5 | |

| Record name | Megestrol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEGESTROL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218.0-220.0 °C | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.